Naphtho(8,1,2-bcd)perylene

Description

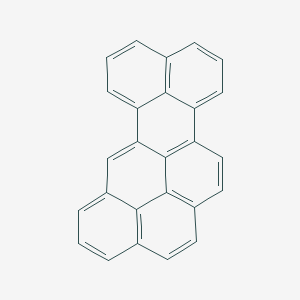

Structure

3D Structure

Properties

IUPAC Name |

heptacyclo[15.7.1.12,6.03,16.04,13.05,10.021,25]hexacosa-1(24),2(26),3(16),4(13),5(10),6,8,11,14,17,19,21(25),22-tridecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H14/c1-4-16-10-11-17-12-13-21-19-8-2-5-15-6-3-9-20(24(15)19)22-14-18(7-1)23(16)25(17)26(21)22/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQQSCPDTAIJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C4C5=CC=CC6=C5C(=CC=C6)C7=C4C3=C(C=C2)C=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172138 | |

| Record name | Naphtho(8,1,2-bcd)perylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188-89-6 | |

| Record name | Naphtho(8,1,2-bcd)perylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho(8,1,2-bcd)perylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Naphtho 8,1,2 Bcd Perylene and Its Derivatives

Established Synthetic Pathways for Naphtho(8,1,2-bcd)perylene Core Structures

The synthesis of the naphtho[8,1,2-bcd]perylene core has been approached through several established methodologies. A common strategy involves the reaction of perylene (B46583) with naphthalene (B1677914) derivatives, often facilitated by a catalyst. ontosight.ai Purification of the resulting compound typically relies on standard laboratory techniques such as column chromatography and recrystallization. ontosight.ai

One convergent synthetic route involves a palladium-catalyzed [3+3] annulation reaction. This method brings together two smaller aromatic fragments to construct the larger polycyclic framework. researchgate.net Specifically, the coupling of 1,8-dibromonaphthalene (B102958) with various PAH boronic esters under optimized reaction conditions has been demonstrated to yield perylene derivatives, including the naphtho[8,1,2-bcd]perylene core. researchgate.net This approach offers the flexibility to synthesize not only planar systems but also curved and heteroaromatic analogues. researchgate.net

Another established pathway involves the palladium-catalyzed annulation of a naphthalene dicarboximide with different aromatic substrates. acs.orgacs.org This method has been shown to be a general route to polycyclic aromatic dicarboximides (PADIs), which are derivatives of the core naphtho[8,1,2-bcd]perylene structure. acs.org The reaction proceeds through a cascade of a Suzuki-Miyaura cross-coupling and a direct C-H arylation. acs.org

Palladium-Catalyzed Annulation Approaches

Palladium-catalyzed annulation has emerged as a powerful and versatile tool for the synthesis of complex PAHs, including derivatives of naphtho[8,1,2-bcd]perylene. acs.orgacs.org This strategy often involves the coupling of a pre-functionalized naphthalene derivative with an aromatic boronic acid or ester. acs.orgacs.org

Catalyst Systems and Ligand Optimization

The success of palladium-catalyzed annulation reactions is highly dependent on the specific catalyst system and ligands employed. In the synthesis of polycyclic aromatic dicarboximides (PADIs), a derivative of naphtho[8,1,2-bcd]perylene, extensive optimization of these components has been conducted. acs.org

A systematic screening of various palladium sources and phosphine (B1218219) ligands revealed that the combination of [Pd₂(dba)₃]·CHCl₃ as the palladium(0) source and PCy₃·HBF₄ as the phosphine ligand provides the highest yields for the annulation product. acs.org Other ligands, such as SPhos, P(o-tolyl)₃, P(tBu)₃, and IPr, were also evaluated but resulted in lower yields under the tested conditions. rsc.org The choice of ligand is critical, as it influences the efficiency of the catalytic cycle, which includes steps like oxidative addition and reductive elimination. acs.orgmdpi.com

Table 1: Ligand Screening for the Pd-Catalyzed Annulation Reaction

| Entry | Ligand | Yield (%) |

|---|---|---|

| 1 | SPhos | 55 |

| 2 | P(o-tolyl)₃ | 68 |

| 3 | PCy₃·HBF₄ | 88 |

| 4 | P(tBu)₃·HBF₄ | 75 |

| 5 | IPr | 42 |

Reaction conditions: 1a (0.04 mmol), 2 (1.1 equiv), [Pd₂(dba)₃]·CHCl₃ (10 mol %), ligand (40 mol %), Cs₂CO₃ (3.0 equiv), 1-chloronaphthalene (B1664548), 160 °C, 16 h. Yields are isolated yields. acs.orgrsc.org

Solvent Effects and Reaction Conditions

The choice of solvent has a decisive impact on the yield of palladium-catalyzed annulation reactions. acs.orgrsc.org For the synthesis of PADIs, a variety of solvents were screened, including toluene (B28343), 1,4-dioxane, and o-dichlorobenzene. acs.orgrsc.org However, it was discovered that using 1-chloronaphthalene as the solvent significantly improves the yield of the desired annulated products. acs.orgscience.gov This enhancement is attributed to a template effect, where the structural similarity of the solvent to the coupling components facilitates the reaction. researchgate.net

In addition to the solvent, other reaction conditions such as temperature and the choice of base are crucial. The optimal temperature for the annulation is typically around 160 °C. acs.org Cesium carbonate (Cs₂CO₃) has been identified as an effective base for these transformations, promoting the catalytic cycle. acs.org The reaction is generally carried out for 16 hours to ensure completion. acs.org

Table 2: Solvent Screening for the Pd-Catalyzed Annulation Reaction

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | Toluene | 25 |

| 2 | 1,4-Dioxane | 38 |

| 3 | o-Dichlorobenzene | 65 |

| 4 | 1-Chloronaphthalene | 88 |

Reaction conditions: 1a (0.04 mmol), 2 (1.1 equiv), [Pd₂(dba)₃]·CHCl₃ (10 mol %), PCy₃·HBF₄ (40 mol %), Cs₂CO₃ (3.0 equiv), solvent, 160 °C, 16 h. Yields are isolated yields. acs.orgrsc.org

Scope and Limitations in Polycyclic Aromatic Dicarboximide (PADI) Synthesis

The palladium-catalyzed annulation methodology exhibits a broad substrate scope, enabling the synthesis of a wide array of planar PADIs containing both carbocyclic and heterocyclic units. acs.org The reaction tolerates various functional groups and can be applied to different aromatic and heteroaromatic boronic esters, including those derived from benzothiophene (B83047) and quinoline. acs.org This versatility has expanded the accessible range of perylene monoimide fluorescent dyes. acs.org

Furthermore, the method has been successfully extended to the synthesis of rylene bis(dicarboximides), demonstrating its utility in creating larger, more complex π-conjugated systems. acs.org However, a limitation of this approach is that in some earlier applications, the product yields were unsatisfactory. acs.org The optimized conditions, particularly the use of 1-chloronaphthalene as a solvent, have largely overcome this drawback, leading to yields of up to 97%. acs.orgscience.gov The reaction mechanism is believed to proceed via a Heck-type reaction when forming six-membered ring annulated products, which can limit the substrate scope to aryl boronic esters with significant double bond character. acs.org

Diels-Alder Addition Strategies in Pericondensed PAH Synthesis

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, has also been employed in the synthesis of pericondensed PAHs. nih.govwikipedia.org This [4+2] cycloaddition reaction between a conjugated diene and a dienophile offers a reliable method for constructing complex cyclic systems with good stereochemical control. wikipedia.org

Zethrene (B12695984) as a Precursor for this compound Derivatives

Zethrene, a unique polycyclic aromatic hydrocarbon with formally fixed C-C double bonds, has been utilized as a precursor for the synthesis of derivatives of benzo[pqr]naphtho[8,1,2-bcd]perylene. rsc.orglookchem.com The reactivity of the bay region of zethrene allows for Diels-Alder additions, leading to the formation of new, larger π-extended systems. rsc.orgresearchgate.net This approach has been shown to yield n-type organic semiconductors, highlighting the potential for tuning the electronic properties of the resulting PAHs. rsc.orglookchem.com An improved synthesis of zethrene itself has made this precursor more accessible for such applications. rsc.org

Stereochemical Control and Regioselectivity Considerations

Controlling the stereochemistry and regioselectivity during the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) like this compound is a significant synthetic challenge. The ability to dictate the precise three-dimensional arrangement of atoms (stereocontrol) and the specific position of bond formation (regiocontrol) is crucial for tailoring the properties of the final molecule.

Regioselectivity is often dictated by the choice of reagents and reaction conditions. For instance, in the oxidative cyclodehydrogenation of perylene precursors, the choice of oxidizing agent can determine the final isomeric product. The Scholl reaction, a common method for creating carbon-carbon bonds via oxidative cyclization, can yield different isomers depending on the catalyst and solvent system used. researchgate.net One study demonstrated that the oxidative cyclodehydrogenation of 3-(1-naphthyl)perylene could selectively afford either terrylene or its isomer, benzo researchgate.netacs.orgindeno[1,2,3-cd]perylene, by altering the reaction conditions. researchgate.net Similarly, visible-light-induced oxidative cyclization of a phenanthrene (B1679779) framework was shown to be highly regioselective, favoring the formation of a specific, highly strained helicene isomer over other possibilities. semanticscholar.org This selectivity arises from the subtle energetic differences in the transition states leading to the various possible products.

Stereochemical control in the context of this compound synthesis often relates to hydrogenation processes that create saturated, sp³-hybridized centers from the flat, sp²-hybridized aromatic core. The hydrogenation of a related compound, perylene, using a rhodium-catalyzed mechanochemical method resulted in a 3:1 mixture of cis and trans isomers, indicating that while the reaction proceeds, controlling the stereochemical outcome is not absolute under these specific conditions. rsc.org However, for other substrates, the same methodology has been shown to produce a single stereoisomer, suggesting that the structure of the PAH itself plays a crucial role in directing the stereochemical course of the reaction. rsc.org The development of synthetic protocols that provide complete control over the formation of specific diastereomers remains an active area of research, often relying on substrate-controlled approaches where the inherent geometry of a chiral starting material directs the outcome of subsequent transformations. chemrxiv.org

Mechanochemical Transfer Hydrogenation for Periphery-Hydrogenated Analogues

A significant advancement in the synthesis of periphery-hydrogenated PAHs, including analogues of this compound, is the development of mechanochemical transfer hydrogenation. researchgate.netrsc.org This technique addresses major challenges associated with traditional hydrogenation methods, such as the low solubility of PAH starting materials and the need for high-pressure hydrogen gas and extended reaction times. rsc.org Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, provides a pathway to rapid and efficient synthesis under milder, often solvent-free, conditions. rsc.orgrsc.org

Rhodium-Catalyzed Systems and Hydrogen Donors

The success of this mechanochemical approach relies on a specific catalytic system. The most effective system identified utilizes a rhodium complex, [RhOH(cod)]2 (where cod is 1,5-cyclooctadiene), as the catalyst. rsc.orgresearchgate.net Instead of gaseous hydrogen, the hydrogen source is a combination of diboronic acid (B2(OH)4) and an alcohol, with n-butanol (n-BuOH) being identified as an optimal hydrogen donor due to its high boiling point, which is advantageous in heated mechanochemical reactions. researchgate.netrsc.org This system facilitates a transfer hydrogenation process where hydrogen atoms are transferred from the donor molecules to the PAH substrate. rsc.org

Solvent-Free and Mild Reaction Conditions for this compound Hydrogenation

A key advantage of this method is its operational simplicity and mild reaction conditions. rsc.org The reaction involves the direct mixing of the solid PAH, the rhodium catalyst, and the diboronic acid in a stainless-steel ball-milling jar. rsc.org The liquid hydrogen donor, n-butanol, is added as a liquid-assisting grinding agent. researchgate.net The entire process can be run under an ambient atmosphere (in air) and at moderate temperatures, eliminating the need for specialized high-pressure equipment or inert gas setups. rsc.org

In a specific application, this compound (referred to as compound 7n in the study) was successfully hydrogenated using this protocol, yielding the periphery-hydrogenated product (compound 8n) in a 61% isolated yield. rsc.orgnih.govrsc.org This demonstrates the method's effectiveness even for larger, highly fused PAHs that are often challenging to transform using conventional solution-state chemistry. rsc.org

| Substrate (Compound ID) | Product (Compound ID) | Yield (%) | Notes |

|---|---|---|---|

| Perylene (7m) | Hydrogenated Perylene (8m, 8m') | 71% (8m), 12% (8m') | Product 8m is a 3:1 cis/trans mixture |

| This compound (7n) | Hydrogenated this compound (8n) | 61% | - |

| Coronene (B32277) (7o) | Hydrogenated Coronene (8o) | 19% | Low yield due to formation of multiple isomers |

Isomer Distribution and Stereochemistry in Hydrogenated Products

The isomer distribution and stereochemistry of the resulting hydrogenated products are highly dependent on the substrate. rsc.org As mentioned, the hydrogenation of perylene (7m) yields a mixture of cis and trans isomers. rsc.orgrsc.org However, the reaction with this compound (7n) afforded a single product (8n) in good yield. rsc.org For other complex PAHs like dibenzo[g,p]chrysene (B91316) (7k) and coronene (7o), the reaction produced a variety of partially hydrogenated products and isomers, which complicated purification and led to lower isolated yields of the target compounds. rsc.org In one case, the hydrogenation of corannulene (B50411) (7p) resulted in a single stereoisomer, though its relative stereochemistry could not be determined. rsc.org This variability highlights that while the mechanochemical method is robust, the stereochemical and isomeric outcomes are dictated by the intrinsic structure of the starting PAH.

Oxidative Cyclization and Dimerization Reactions for Perylene Frameworks

Oxidative cyclization is a foundational strategy for constructing the perylene core. These reactions typically involve the formation of carbon-carbon bonds within or between aromatic precursors through the removal of hydrogen atoms, often facilitated by a chemical oxidant or electrochemical methods.

A classic example is the Scholl reaction, which uses a Lewis acid like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) to induce intramolecular or intermolecular aryl-aryl coupling. researchgate.net This method has been applied to the one-pot oxidative dimerization of 1,8-disubstituted naphthalenes to generate the perylene skeleton under mild conditions. researchgate.net A more modern and highly efficient approach involves a lithium-mediated mechanochemical anionic cyclodehydrogenation. This user-friendly protocol uses a simple lithium wire in a ball mill at room temperature. chemrxiv.orgresearchgate.net It has been successfully used to convert 1-(naphthalen-1-yl)pyrene (1g) and its isomer 4-(naphthalen-1-yl)pyrene (1g′) into this compound (2g) in high yields of 83% and 81%, respectively. chemrxiv.org This mechanochemical method represents a significant improvement in practicality and safety over older techniques that required pyrophoric reagents and harsh conditions. chemrxiv.org

These cyclization reactions can lead to complex, π-extended nanographenes. For example, a highly crowded oligoarylene precursor was transformed into a chiral nanographene containing 29 fused rings through a sequential oxidative cyclization under Scholl conditions. nih.gov The regioselectivity of these cyclizations is critical, with reactions occurring preferentially in the sterically hindered peri- and bay-regions of the growing PAH framework. nih.govbohrium.com

Synthetic Strategies for Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound is essential for tuning its properties for applications in materials science and electronics. rsc.org A powerful method for achieving this is through palladium-catalyzed annulation reactions.

One such strategy was employed to synthesize N-(2,6-Diisopropylphenyl)naphtho[8,1,2-bcd]perylene-9,10-dicarboximide. acs.org This approach involves a palladium-catalyzed reaction between a dibromo-substituted aromatic dicarboximide and an aryl boronic ester. The reaction proceeds through an initial Suzuki-Miyaura coupling, followed by an intramolecular direct arylation to complete the ring fusion, affording the final annulated product in high yield (97% for the this compound derivative). acs.org This methodology is notable for its broad scope and tolerance of various functional groups, enabling the synthesis of a wide array of polycyclic aromatic dicarboximides (PADIs). acs.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| Dibromonaphthalene dicarboximide precursor | Naphthalene-1-boronic acid (pinacol)ester precursor | [Pd₂(dba)₃]·CHCl₃, PCy₃·HBF₄, Cs₂CO₃ | N-(2,6-Diisopropylphenyl)naphtho[8,1,2-bcd)perylene-9,10-dicarboximide | 97 |

Other strategies for expanding and functionalizing perylene-based cores include Diels-Alder cycloadditions. This reaction involves adding a dienophile across the bay regions of the PAH, providing an effective route for π-extension and the construction of new fused ring systems. mdpi.com While not specifically detailed for this compound, this annulative π-extension (APEX) strategy is a powerful tool for the broader class of perylene derivatives. mdpi.com

Introduction of Aromatic Ring Substituents

The introduction of substituents onto the this compound framework is crucial for tuning its electronic and physical properties. A primary strategy for achieving substituted derivatives involves a convergent synthesis where pre-functionalized precursors are coupled to form the final π-extended system.

A key example is the introduction of dicarboximide groups, which are strongly electron-withdrawing. This modification significantly impacts the molecule's optical properties. For instance, the presence of dicarboximide substituents on the this compound core results in a substantial bathochromic (red) shift in the maximum absorption wavelength compared to the unsubstituted parent molecule. rsc.org The absorption maximum shifts from approximately 470 nm for the parent this compound to 547 nm for the dicarboximide derivative. rsc.org This shift is attributed to the extension of the π-conjugated system and the electronic effect of the imide groups. rsc.org

The synthetic approach generally relies on palladium-catalyzed cross-coupling reactions. These reactions build the this compound skeleton from smaller, functionalized building blocks, such as a substituted dibromonaphthalimide and a pyrene (B120774) boronic acid ester. rsc.org This method allows for the incorporation of substituents that might not be achievable through direct functionalization of the final this compound molecule.

Synthesis of this compound Dicarboximides

A general and efficient method for synthesizing polycyclic aromatic dicarboximides (PADIs), including this compound dicarboximides, has been developed utilizing a palladium-catalyzed annulation cascade reaction. acs.orgacs.org This convergent approach involves the reaction of an aryl boronic acid (pinacol) ester with a 4,5-dibromonaphthalene-1,8-dicarboximide derivative. acs.org The process is believed to proceed through a Suzuki–Miyaura cross-coupling followed by a direct C–H arylation cascade. acs.org

Systematic optimization of the reaction conditions has been critical to achieving high yields. acs.org Researchers found that the choice of solvent has a decisive effect, with 1-chloronaphthalene providing the highest yields. acs.orgacs.org The optimized protocol, employing a palladium(0) source like [Pd₂(dba)₃]·CHCl₃, a phosphine ligand such as tricyclohexylphosphine (B42057) tetrafluoroborate (B81430) (PCy₃·HBF₄), and cesium carbonate (Cs₂CO₃) as the base, has enabled the synthesis of a broad range of PADIs in high yields. acs.orgacs.org

Using this optimized method, N-(2,6-Diisopropylphenyl)naphtho[8,1,2-bcd]perylene-9,10-dicarboximide was synthesized from N-(2,6-diisopropylphenyl)-4,5-dibromonaphthalene-1,8-dicarboximide and a pyrene boronic ester, achieving an isolated yield of up to 97%. acs.orgacs.org This highlights the method's effectiveness for creating complex, functionalized polycyclic aromatic systems.

Table 1: Optimized Reaction Conditions for the Synthesis of Naphtho[8,1,2-bcd]perylene Dicarboximide

This table summarizes the optimized conditions for the palladium-catalyzed annulation reaction to produce Naphtho[8,1,2-bcd]perylene dicarboximides, based on studies using model coupling components. acs.org

| Component | Reagent | Role | Resulting Yield |

| Palladium Source | Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct ([Pd₂(dba)₃]·CHCl₃) | Catalyst | High (up to 97%) |

| Ligand | Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) | Stabilizes catalyst | High (up to 97%) |

| Base | Cesium Carbonate (Cs₂CO₃) | Activator | High (up to 97%) |

| Solvent | 1-Chloronaphthalene | Reaction Medium | High (up to 97%) |

Table 2: Example of a Synthesized this compound Dicarboximide

This table details a specific derivative synthesized using the optimized palladium-catalyzed annulation method. acs.orgacs.org

| Compound Name | Starting Materials | Yield |

| N-(2,6-Diisopropylphenyl)naphtho[8,1,2-bcd]perylene-9,10-dicarboximide | N-(2,6-diisopropylphenyl)-4,5-dibromonaphthalene-1,8-dicarboximide, Pyrene boronic acid pinacol (B44631) ester | 97% |

Strategies for Bowl-Shaped and Curved Aromatic Scaffolds Incorporating this compound Units

The synthetic methodologies developed for planar this compound systems have been extended to create more complex, non-planar architectures. The creation of bowl-shaped and curved aromatic scaffolds is of great interest for applications in host-guest chemistry and materials with unique chiroptical properties.

A key strategy involves applying the palladium-catalyzed annulation reaction to precursors that already possess inherent curvature. acs.orgacs.org By starting with a curved or strained aromatic boronic ester, the annulation process can propagate this curvature into the final, larger polycyclic aromatic dicarboximide structure. This approach has been successfully used to synthesize bowl-shaped PADIs. acs.orgacs.org

Another powerful strategy is the use of twofold annulation reactions. By employing arene diboronic esters, two naphthalene dicarboximide units can be fused onto a central aromatic core, leading to the formation of large polycyclic aromatic bis(dicarboximides). acs.orgacs.org This technique expands the library of accessible structures and provides a pathway to more complex three-dimensional frameworks.

Furthermore, alternative catalytic systems, such as palladium-catalyzed [3+3] annulation methods, have been reported for the synthesis of various perylene derivatives. These methods are also applicable to the construction of curved and heteroaromatic substrates, offering another versatile tool for creating non-planar this compound-containing scaffolds. rsc.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization in Naphtho 8,1,2 Bcd Perylene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure of Naphtho(8,1,2-bcd)perylene. Both proton (¹H) and carbon (¹³C) NMR provide data on the chemical environment of each atom, allowing for a complete structural assignment.

Proton (¹H) NMR Analysis

Proton NMR analysis of this compound allows for the precise assignment of each hydrogen atom on the aromatic skeleton. In a deuterated chloroform (B151607) (CDCl₃) solvent, the molecule exhibits a series of distinct signals in the downfield region (7.5-9.0 ppm), which is characteristic of aromatic protons. pdx.edu The specific chemical shifts (δ) and spin-spin coupling constants (J) provide definitive evidence of the connectivity and spatial relationships of the protons. pdx.edu

Detailed research findings have reported the following ¹H NMR signals at 400 MHz: a singlet at 8.77 ppm, a doublet at 8.71 ppm (J = 8.5 Hz), a doublet of doublets at 8.50 ppm (J = 7.5, 0.9 Hz), and a doublet of doublets at 8.34 ppm (J = 7.3, 0.5 Hz), among others. pdx.edu Each signal corresponds to a unique proton in the structure, and the coupling constants reveal which protons are on adjacent carbons. pdx.edu

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 8.77 | s | |

| 8.71 | d | 8.5 |

| 8.50 | dd | 7.5, 0.9 |

| 8.34 | dd | 7.3, 0.5 |

| 8.19 | d | 8.3 |

| 8.14 | d | 7.4 |

| 8.07 | dd | 7.6, 1.0 |

| 8.02 | s | |

| 7.94 | t | 7.6 |

| 7.78 | d | 8.1 |

| 7.73 | d | 8.1 |

| 7.60 | t | 7.8 |

| 7.55 | t | 7.8 |

Data sourced from a study performing palladium-catalyzed synthesis of polycyclic aromatic hydrocarbons. pdx.edu

Carbon (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. Each non-equivalent carbon atom in this compound produces a distinct signal, confirming the total number of unique carbon environments. For polycyclic aromatic hydrocarbons, these signals typically appear in the aromatic region of the spectrum (approximately 110-150 ppm). While specific published data for this compound is not detailed in the surveyed literature, the technique is standard for the characterization of such compounds. chemicalbook.com The resulting spectrum would be expected to show 26 distinct signals for the 26 carbon atoms, confirming the molecule's asymmetry.

X-ray Crystallographic Analysis for Solid-State Molecular Structures

X-ray crystallography provides definitive information on the three-dimensional structure of this compound in the solid state, revealing details about its conformation, molecular packing, and the nature of intermolecular forces.

Molecular Packing and Intermolecular Interactions

In the solid state, planar polycyclic aromatic hydrocarbons like this compound tend to arrange in a stacked fashion to maximize favorable π-π interactions. bhu.ac.in These intermolecular forces are crucial in determining the material's bulk properties, such as its thermal stability and electronic conductivity. chemicalbook.comnp-mrd.org The color of perylene-based compounds in the solid state is also heavily influenced by these excitonic interactions between molecules in the crystal lattice. bhu.ac.in The arrangement can lead to different polymorphic forms, where molecules pack in distinct patterns, resulting in different physical properties. bhu.ac.in

Conformational Analysis (Planarity and Distortion)

The chemical structure of this compound is characterized by its rigid and highly conjugated system, which results in a largely planar conformation. chemicalbook.comnp-mrd.org This planarity is key to its electronic properties. However, minor deviations from perfect planarity can occur due to steric strain between adjacent hydrogen atoms in the bay regions of the molecule. Quantitative analysis of its non-planarity, described as "thickness," has been used to correlate its shape with chromatographic retention behavior. For this compound, a thickness value (T) of 4.74 Å has been reported, providing a measure of its slight deviation from a perfectly flat structure.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Separation and Identification

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential analytical techniques for the separation, identification, and quantification of this compound, particularly from complex mixtures such as coal tar or fuel pyrolysis products. ncl.ac.ukmdpi.com

The compound has been successfully identified in various environmental and industrial samples using these methods. Normal-phase HPLC on an aminopropyl stationary phase has been used to separate isomers based on the number of aromatic carbons. In this system, this compound exhibits a characteristic retention index that aids in its identification.

Furthermore, GC coupled with mass spectrometry (GC/MS) is a powerful tool for its analysis. ncl.ac.uknih.gov The identification of this compound in a complex mixture of polycyclic aromatic hydrocarbons from coal tar was achieved by comparing its GC retention time with that of an authentic reference standard. ncl.ac.uknih.gov Similarly, HPLC with UV-visible and mass spectrometric detection has been instrumental in identifying it as a product of fuel pyrolysis.

Table 2: Chromatographic Data for this compound

| Technique | Stationary Phase | Parameter | Value | Source |

| NPLC | Aminopropyl | Retention Index (log I) | 5.77 | |

| GC/MS | Varies | Identification | Confirmed via retention time match | ncl.ac.uknih.gov |

| HPLC/UV/MS | Varies | Identification | Confirmed via retention time and MS |

Retention Behavior and Annellation Theory in Isomer Separation

The separation of complex mixtures of PAHs, which often contain numerous isomers, is a significant analytical challenge. The retention behavior of these compounds in chromatographic systems is closely linked to their molecular structure. For this compound and its isomers, their elution order can be predicted and understood through the principles of annellation theory. nih.govscience.govdtic.mil

Annellation theory helps in deducing the characteristics of PAH isomers based on how benzene (B151609) rings are fused to the parent structure. nih.gov The theory is particularly useful in identifying isomers for which no authentic reference standards are available. science.govscience.gov For instance, the identification of benzo[ghi]naphtho[8,1,2-bcd]perylene in fuel pyrolysis products was supported by its HPLC retention time, which was consistent with its length-to-breadth ratio as predicted by annellation theory. nih.gov

The retention of PAHs on stationary phases, such as aminopropyl-terminated (NH2) phases in normal-phase liquid chromatography (NPLC), is influenced by structural characteristics like the number of aromatic carbon atoms and the molecule's non-planarity or thickness. science.gov Generally, for a group of isomers, retention tends to decrease as the molecule's "thickness" increases. science.gov This principle allows for the separation and potential identification of isomers within complex mixtures. science.govscience.gov

Coupling with UV-Vis and Mass Spectrometry (GC/MS) for Comprehensive Analysis

To achieve unambiguous identification and quantification of this compound in complex samples, a combination of chromatographic separation with spectroscopic detection is essential. The coupling of Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) and Ultraviolet-Visible (UV-Vis) spectroscopy provides a powerful analytical tool. nih.govscience.govontosight.ai

HPLC with UV-Vis diode-array detection can fractionate complex PAH mixtures based on the number of aromatic carbons. science.gov The resulting UV spectra provide valuable information about the electronic structure of the separated compounds. nih.govscience.gov Mass spectrometry then confirms the molecular weight of the eluting compounds. nih.gov For example, the identification of benzo[ghi]naphtho[8,1,2-bcd]perylene, a C28H14 isomer, was confirmed through mass spectral data. nih.gov

This combined approach has been successfully used to identify and quantify this compound and its isomers in various matrices, including coal tar and products of fuel pyrolysis. nih.govscience.gov The use of authentic reference standards, when available, further solidifies the identification by comparing retention times and mass spectra. science.gov

Advanced Absorption and Emission Spectroscopy for Electronic Transitions

The unique optical and electronic properties of this compound are a direct result of its extended π-conjugated system. ontosight.ai Advanced absorption and emission spectroscopy techniques are pivotal in probing the electronic transitions within the molecule.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is a fundamental technique used to study the electronic transitions in conjugated organic molecules. libretexts.orgshimadzu.com When a molecule like this compound absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one, most commonly from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

The absorption spectrum of a PAH is characterized by several bands, often labeled as p-bands and β-bands. researchgate.net The position and intensity of these absorption bands are highly dependent on the size and topology of the conjugated system. shimadzu.com As the number of fused aromatic rings increases, the absorption bands shift to longer wavelengths (a bathochromic shift). shimadzu.com

The UV spectrum of benzo[ghi]naphtho[8,1,2-bcd]perylene, for example, is a key characteristic used in its identification. nih.gov Theoretical calculations, such as those using the ZINDO/S method, can predict the locations of maximum absorbance in the UV-Vis spectra of PAHs, aiding in the identification of unknown isomers. researchgate.net

Table 1: Predicted and Observed UV-Vis Absorption Maxima for Selected PAHs

| Compound | Predicted λmax (nm) | Observed λmax (nm) |

|---|---|---|

| Naphtho[1,2-j]fluoranthene | Not Available | Not Available |

| Naphth[2,1-e]acephenanthrylene | Not Available | Not Available |

| Dibenz[a,j]aceanthrylene | Not Available | Not Available |

| Naphtho[1,2-e]acephenanthrylene | Not Available | Not Available |

Fluorescence Spectroscopy and Emission Characteristics

This compound is a fluorescent compound, meaning it emits light after being electronically excited. ontosight.ai Fluorescence spectroscopy is a highly sensitive technique that provides information about the excited state of a molecule. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum. stackexchange.com

The emission characteristics of PAHs, including the position and intensity of emission bands, can be influenced by the solvent polarity. scispace.comnih.gov However, for some PAHs, including derivatives of perylene (B46583), the emission intensity ratios remain relatively constant regardless of the solvent's polarity. nih.gov

Fluorescence spectroscopy is a valuable tool for the analysis of PAHs. For instance, nitromethane (B149229) has been used as a selective quenching agent to differentiate between alternant and non-alternant PAHs, which can aid in the analysis of complex mixtures. optica.org

Table 2: Fluorescence Emission Data for Selected PAHs in Different Solvents

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) |

|---|---|---|---|

| Naphtho[2,1a]fluoranthene | n-Hexadecane | Not Specified | Not Specified |

| Naphtho[2,1a]fluoranthene | Dichloromethane | Not Specified | Not Specified |

| Naphtho[2,1a]fluoranthene | Butyl Acetate | Not Specified | 464, 491 |

| Naphtho[2,1a]fluoranthene | Dimethyl Sulfoxide | Not Specified | Not Specified |

Theoretical and Computational Investigations of Naphtho 8,1,2 Bcd Perylene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a standard and powerful computational tool for investigating the ground-state electronic structure of medium to large molecular systems, including PAHs. aps.orgscispace.comaps.org By approximating the many-electron problem in terms of the electron density, DFT offers a balance of computational cost and accuracy for determining molecular geometries and orbital energies. scispace.com For Naphtho(8,1,2-bcd)perylene, DFT calculations are crucial for understanding its fundamental electronic characteristics, which dictate its reactivity and material properties. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing the electronic behavior of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability; a larger gap generally implies higher stability. muni.cz DFT calculations are widely used to compute the energies of these orbitals. researchgate.net

While direct HOMO-LUMO gap values for this compound are not detailed in the surveyed literature, related electronic properties such as chemical hardness (η) and electronegativity (χ) have been calculated. Chemical hardness is conceptually related to the HOMO-LUMO gap and provides a measure of resistance to change in electron distribution. For this compound, these properties have been computed within a framework for assessing absolute aromaticity. kg.ac.rs

| Compound | Chemical Hardness (η) | Electronegativity (χ) | Source |

|---|---|---|---|

| This compound | 526.2 | 0.702 | kg.ac.rs |

Aromaticity, a concept central to the stability and reactivity of PAHs, can be quantified through various computational models that assess the degree of cyclic electron delocalization. One such method is the conjugated-circuit model, which calculates the resonance energy per electron (RE/e) as a measure of aromatic stabilization. In a comparative study of aromaticity models for benzenoid hydrocarbons, this compound was analyzed. researchgate.net The study reported a significant resonance energy, indicating a high degree of aromatic character and stability. researchgate.net Further studies have also calculated an absolute aromaticity index for the compound. kg.ac.rs

| Compound | Aromaticity Model | Calculated Value | Source |

|---|---|---|---|

| This compound | Conjugated-Circuit Resonance Energy per π-electron | 0.823 | researchgate.net |

| This compound | Absolute Aromaticity (A) | 0.661 | kg.ac.rs |

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is the extension of DFT used to investigate the properties of molecules in their electronically excited states. nih.govarxiv.org It is a primary computational method for predicting photophysical properties, such as UV-visible absorption and emission spectra, by calculating vertical excitation energies and the probabilities of the associated electronic transitions. nih.govarxiv.org

TD-DFT calculations can accurately predict the wavelengths of maximum absorption (λmax) in the UV-visible spectrum of organic molecules. rsc.orgrsc.org These calculations identify the energies required to promote an electron from an occupied orbital to an unoccupied one. Similarly, by optimizing the geometry of the first excited state, TD-DFT can predict the emission maxima corresponding to fluorescence. These theoretical predictions are invaluable for interpreting experimental spectra and understanding how molecular structure influences color and luminescence. While TD-DFT is the standard method for such predictions, specific calculated absorption and emission maxima for this compound were not available in the reviewed literature.

Beyond predicting the energy of an electronic transition, TD-DFT calculations also determine its intensity, which is quantified by the oscillator strength (f). rsc.orgumb.edu The oscillator strength is a dimensionless quantity that represents the probability of a given electronic transition occurring upon interaction with light. umb.eduuni-muenchen.de A transition with a high oscillator strength is considered "spectroscopically allowed," while one with a value near zero is "forbidden." umb.edu

Analysis of the main electronic transitions, such as the HOMO → LUMO transition, and their corresponding oscillator strengths allows for a detailed assignment of the peaks observed in an experimental absorption spectrum. rsc.org For instance, a strong absorption band is typically associated with a HOMO-LUMO transition that has a high oscillator strength. acs.org Although TD-DFT is routinely used for this analysis, specific calculated oscillator strengths for the electronic transitions in this compound are not detailed in the surveyed research.

Prediction of Thermochemical Properties and Stability

Computational chemistry provides robust methods for predicting the thermochemical properties of molecules, which are indicators of their stability. For PAHs, properties like the enthalpy of formation (ΔfH°) are of particular importance for characterizing thermal stability. nih.gov DFT calculations can be employed to compute the total electronic energy of a molecule, which can then be used to derive these thermochemical quantities.

The stability of this compound is intrinsically linked to its highly conjugated π-system and resulting aromaticity. ontosight.aiontosight.ai The resonance energy, calculated via computational models, provides a quantitative measure of the extra stability conferred by electron delocalization. researchgate.net The significant resonance energy calculated for this compound confirms its high thermodynamic stability, a characteristic feature of large, condensed PAH systems. researchgate.netontosight.ai

Enthalpies of Formation

The enthalpy of formation (ΔfH°) is a critical thermodynamic quantity that indicates the stability of a compound relative to its constituent elements. For polycyclic aromatic hydrocarbons (PAHs), these values are often determined through high-level computational methods. Gas-phase enthalpies of formation for this compound have been calculated using various theoretical approaches.

One study, employing high-level G4(MP2) gas-phase calculations, reported the enthalpy of formation for this compound. tandfonline.com Another investigation utilized the AM1 method to furnish heat of formation data. kg.ac.rs These computational methods, while differing in their approach, provide essential data for understanding the energy landscape of PAHs. tandfonline.comnih.gov The G4(MP2) level of theory is noted for providing results at or near thermochemical accuracy for the compounds of interest. tandfonline.com

| Computational Method | Calculated Enthalpy of Formation (gas-phase, 298.15 K) |

|---|---|

| G4(MP2) | 94.3 kcal/mol |

| AM1 | 526.2 kJ/mol (approx. 125.7 kcal/mol) |

Resonance Energies and Thermodynamic Stability

The thermodynamic stability of PAHs is intrinsically linked to their aromaticity, which can be quantified by resonance energy (RE). A higher resonance energy generally corresponds to greater stability. This compound is considered to be part of a thermodynamically favored route in the formation of larger, more complex PAHs like ovalene. oup.com

Different models have been developed to quantify aromaticity. The conjugated-circuit model, for instance, calculates resonance energies for benzenoid hydrocarbons. researchgate.net Another approach evaluates the percent resonance energy (%RE) using simple Hückel theory. oup.com These studies indicate that while thermodynamic factors are important, they are not the sole determinants in the abundance of PAHs formed during combustion processes. oup.com

| Compound | Aromaticity Model | Calculated Value | Reference |

|---|---|---|---|

| This compound | Conjugated-Circuit Model (RE/e) | 0.823 | researchgate.net |

| This compound | Simple Hückel Theory (%RE) | 2.63 | oup.com |

| Perylene (B46583) | Simple Hückel Theory (%RE) | 2.66 | oup.com |

| Benzo[a]pyrene (B130552) | Simple Hückel Theory (%RE) | 2.78 | oup.com |

Computational Studies on Reaction Mechanisms and Pathways for this compound Formation

Understanding the formation of this compound is crucial for controlling its synthesis and predicting its presence in various environments, such as fuel pyrolysis products. nih.govacs.org Computational studies have been instrumental in mapping the complex reaction pathways of large PAHs.

The formation of related C28H14 isomers, such as benzo[ghi]naphtho[8,1,2-bcd]perylene and benzo[pqr]naphtho[8,1,2-bcd]perylene, has been described through mechanisms involving the addition of radicals like benzyl, methyl, or phenyl to smaller PAH precursors. acs.org These reactions often occur at or adjacent to a molecule's bay region. acs.orgresearchgate.net General mechanisms for PAH growth include one-ring additions, where two carbons are added to a bay region to form a new six-membered ring, or a four-carbon addition to a face with high electron density if no bay region exists. researchgate.net The reaction pathways leading to this compound and its benzologues are consistent with these established models for the molecular growth of other large PAHs found in high-temperature environments. nih.govresearchgate.net

Molecular Dynamics and Simulation Studies for Intermolecular Interactions

Molecular dynamics (MD) and other simulation techniques are used to investigate the non-covalent intermolecular interactions that govern the self-assembly and bulk properties of materials. jlu.edu.cn For planar molecules like PAHs, these interactions are dominated by van der Waals forces and, specifically, π-π stacking.

While specific molecular dynamics studies focusing solely on this compound are not detailed in the available literature, the methods for studying such interactions are well-established. Computational techniques like Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT) are used to analyze interaction energies and the nature of intermolecular bonds, including hydrogen bonds and weaker van der Waals interactions in various molecular systems. semanticscholar.orgmdpi.com Reduced Density Gradient (RDG) analysis is another tool used to visualize and characterize weak interactions within bimolecular assemblies. semanticscholar.org For a molecule like this compound, such studies would focus on quantifying the strength and geometry of π-stacking interactions between molecules, which are crucial for predicting its solid-state packing and potential utility in organic electronic materials. The introduction of heteroatoms into perylene structures is known to foster specific intermolecular attractions that can enhance molecular self-assembly. researchgate.net

Electronic and Optical Properties: Advanced Photophysical Studies of Naphtho 8,1,2 Bcd Perylene

Principles of Tuning Optical Properties through Molecular Structure Modification

The optical and electronic properties of polycyclic aromatic hydrocarbons (PAHs) like Naphtho(8,1,2-bcd)perylene can be strategically manipulated by altering their molecular architecture. This principle is fundamental to designing materials with tailored functionalities for specific applications in organic electronics and optoelectronics. lookchem.comrsc.org

One effective method for tuning these properties is the introduction of electron-withdrawing or electron-donating groups to the aromatic core. For instance, the incorporation of dicarboximide substituents onto a pseudo-rylene bisimide structure based on the this compound core leads to a significant red-shift in the absorption spectrum. This bathochromic shift is attributed to the extension of the π-conjugated system and the electron-withdrawing nature of the imide groups.

Another approach involves the modification of the polycyclic skeleton itself. The Diels-Alder reaction, a powerful tool in organic synthesis, can be employed to create new derivatives. For example, the reaction of zethrene (B12695984), a related PAH, can lead to the formation of benzo[pqr]naphtho[8,1,2-bcd]perylene derivatives, which exhibit distinct electronic properties and behave as n-type organic semiconductors. lookchem.comrsc.orgresearchgate.net These examples underscore the principle that targeted modifications to the molecular structure provide a powerful means to control the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the absorption, emission, and charge-transport characteristics of the resulting materials.

Luminescent Properties and Quantum Yields in this compound Systems

The luminescence of this compound systems is a key characteristic that underpins their potential in applications such as organic light-emitting diodes (OLEDs). The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, is highly sensitive to the molecular structure.

| Compound Derivative | Quantum Yield (Φf) |

| Pseudo-rylene bisimide with this compound core | Lower than analogous perylene (B46583) bisimides |

This table presents a qualitative comparison of the quantum yield for a this compound derivative, highlighting the influence of its unique structure.

The study of such derivatives demonstrates that while the core this compound structure provides the fundamental framework for luminescence, the nature and positioning of substituents play a crucial role in modulating the quantum yield.

Aggregation-Induced Emission (AIE) Phenomena in Related PAHs

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This behavior is the opposite of the more common aggregation-caused quenching (ACQ), where fluorescence intensity decreases in the aggregated state. AIE is particularly relevant for solid-state applications like OLEDs.

While specific studies on AIE in this compound were not prominent in the surveyed literature, the broader class of polycyclic aromatic hydrocarbons (PAHs) offers numerous examples of AIE. The mechanism of AIE in PAHs is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state. In solution, rotational and vibrational movements of peripheral groups can provide non-radiative decay pathways for the excited state, thus quenching fluorescence. In the aggregated state, these motions are physically hindered, which blocks the non-radiative channels and forces the excited state to decay radiatively, leading to enhanced emission.

The structural features of many PAHs, including the presence of rotatable single bonds and propeller-like structures, make them ideal candidates for exhibiting AIE. This phenomenon has been successfully exploited to develop novel fluorescent materials for a range of applications, from bio-imaging to optoelectronic devices. Given the structural similarities, it is plausible that appropriately designed derivatives of this compound could also exhibit AIE, a potential avenue for future research.

Solvatochromism and Solvent-Dependent Spectroscopic Behavior

Solvatochromism refers to the change in the color of a solute when it is dissolved in different solvents, a phenomenon that arises from the differential solvation of the ground and excited electronic states of the molecule. This effect can provide valuable information about the electronic structure of a molecule and its interactions with the surrounding medium. scispace.com

Interestingly, a study on benzo[pqr]naphtho[8,1,2-bcd]perylene, a close isomer of this compound, revealed that its fluorescence emission behavior is largely independent of solvent polarity. scispace.com This suggests that for this particular PAH, the dipole moments of the ground and first excited states are quite similar, leading to minimal shifts in the emission wavelength even in solvents with vastly different dielectric constants.

| Solvent Property | Observation for benzo[pqr]naphtho[8,1,2-bcd]perylene |

| Polarity | Fluorescence emission ratios remain essentially constant |

This table summarizes the observed solvent-dependent spectroscopic behavior of a closely related isomer to this compound, indicating a lack of significant solvatochromism.

This relative insensitivity to solvent polarity can be an advantageous property for certain applications where a stable and predictable emission color is required, regardless of the environmental conditions. It also provides fundamental insights into the electronic distribution within this class of molecules.

Charge Transfer Characteristics and Redox Behavior

The ability of a molecule to accept or donate electrons, quantified by its redox potentials, is a critical parameter for its application in organic electronic devices such as transistors and photovoltaic cells. The redox behavior of this compound can be inferred from studies on its parent compound, perylene, and its derivatives.

Perylene itself is known to undergo reversible reduction and oxidation processes. Cyclic voltammetry measurements have shown that unsubstituted perylene can be reversibly reduced to its radical anion and dianion. The introduction of substituents can significantly alter these redox potentials. For instance, electron-withdrawing groups like dicarboximides make the molecule easier to reduce (less negative reduction potential), a desirable characteristic for n-type semiconductor materials.

| Compound | First Reduction Potential (V vs. Fc/Fc+) | First Oxidation Potential (V vs. Fc/Fc+) |

| Perylene | -1.27 | +1.25 |

This table shows the redox potentials of the parent compound perylene, providing a reference for the expected electrochemical behavior of this compound.

These studies on related compounds suggest that the this compound core possesses a versatile redox character that can be fine-tuned through chemical modification to create materials with specific electron-accepting or electron-donating properties.

Biradical Character and Open-Shell Electronic States in this compound Analogues

In recent years, there has been growing interest in polycyclic aromatic hydrocarbons that possess an open-shell singlet ground state, exhibiting a significant biradical character. These molecules have unique electronic and magnetic properties that make them attractive for applications in spintronics and nonlinear optics.

Zethrenes are a class of PAHs that are known to have a pronounced biradical character. researchgate.net Intriguingly, it has been shown that Diels-Alder reactions involving zethrenes can lead to the formation of derivatives of benzo[pqr]naphtho[8,1,2-bcd]perylene. lookchem.comrsc.orgresearchgate.net This synthetic connection suggests that the this compound scaffold can be part of larger molecular systems that exhibit open-shell character.

The biradical character in these systems arises from a delicate balance between aromatic stabilization and the energy cost of unpairing electrons. The presence of specific structural motifs, such as those found in zethrenes, can lead to a small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which favors the open-shell state. The exploration of this compound analogues with engineered biradical character represents a promising frontier in the design of novel organic functional materials.

Functional Materials and Advanced Applications Research of Naphtho 8,1,2 Bcd Perylene

Organic Electronics Applications

The distinct electronic characteristics of naphtho(8,1,2-bcd)perylene and its derivatives make them valuable building blocks for organic semiconductors. ontosight.ai Research has focused on their integration into several organic electronic devices, including OLEDs, OPVs, and OTFTs. ontosight.aiontosight.ai

Organic Light-Emitting Diodes (OLEDs)

This compound and its related compounds are investigated for their potential use in organic light-emitting diodes (OLEDs) primarily due to their intrinsic luminescent properties. ontosight.aiontosight.ai The molecular structure allows for efficient light emission, a fundamental requirement for the emissive layer in OLED devices. ontosight.ai A United States patent lists this compound among numerous polycyclic aromatic hydrocarbons as a potential material for enhancing the operational stability of OLEDs. google.com The stability and fluorescence efficiency of this class of compounds are key properties being explored for developing durable and high-performance display technologies. ontosight.ai

Organic Photovoltaics (OPVs)

In the field of organic photovoltaics (OPVs), materials must efficiently absorb light and convert it into electrical energy. ontosight.ai this compound and its derivatives are studied for this purpose because of their strong light absorption capabilities. ontosight.aiontosight.ai Rylene diimides, a class of compounds that includes derivatives of perylene (B46583), are recognized as robust and versatile electron-transporting materials with high electron affinities, making them suitable for OPVs. nih.gov Research into related perylene diimide (PDI) structures as non-fullerene acceptors in OPVs has shown promising results, achieving high power conversion efficiencies (PCEs). mdpi.comnih.govkaust.edu.sa For instance, OPVs using the PM6:Y6 bulk heterojunction have achieved PCEs over 13% when paired with novel PDI-based cathode interlayer materials. kaust.edu.sa

| Donor:Acceptor System | Cathode Interlayer (CIL) | Power Conversion Efficiency (PCE) | Source |

|---|---|---|---|

| PM6:Y6 | PDINN | 17.23% (Certified 16.77%) | nih.gov |

| PM6:Y6 | PDIN-B, PDIN-FB, CN-PDIN-B, CN-PDIN-FB | ~13% | kaust.edu.sa |

| PDBD-T:PDI-TPD-PDI | N/A | ~3.28% | mdpi.com |

| TTFQx-T1(QX1):PDI-Th2B-PDI | N/A | 2.3% (with thermal annealing) | mdpi.com |

Organic Thin-Film Transistors (OTFTs)

Organic thin-film transistors (OTFTs) are a cornerstone of organic electronics, and the performance of these devices is highly dependent on the semiconductor material used. nih.govresearchgate.net this compound's high charge carrier mobility and excellent thermal stability make it a material of interest for OTFT applications. ontosight.ai

The semiconductor behavior of materials based on the this compound core can be chemically tailored. Research has shown that while the related polycyclic aromatic hydrocarbon zethrene (B12695984) functions as a p-type semiconductor, its chemical modification can lead to n-type materials. rsc.orgrsc.org Specifically, a Diels-Alder reaction involving zethrene produces derivatives of benzo[pqr]naphtho[8,1,2-bcd]perylene. rsc.orgresearchgate.net These resulting derivatives have been demonstrated to function as n-type organic semiconductors in thin-film transistors. rsc.orgrsc.orgresearchgate.net This transformation is significant as the development of both p-type and n-type materials is crucial for creating complementary logic circuits. nih.gov The n-type behavior in these derivatives is attributed to the attachment of electron-withdrawing imide moieties to the large π-conjugated core of benzo[pqr]naphtho[8,1,2-bcd]perylene. rsc.org

Field-effect mobility is a critical parameter for OTFTs, indicating how quickly charge carriers can move through the semiconductor film. While specific mobility values for this compound itself are not detailed in the provided search results, research on its derivatives and related compounds provides insight into their potential. For derivatives of benzo[pqr]naphtho[8,1,2-bcd]perylene, it has been noted that electron trapping can cause the measured electron mobility to be lower than the intrinsic value. rsc.org Research on other organic semiconductors highlights the progress in this area. For example, some N-heteropentacenes have shown p-type mobility up to 0.7 cm²/V·s, while certain tetraazapentacene derivatives have demonstrated n-type electron mobility as high as 3.3 cm²/V·s. researchgate.net Furthermore, post-annealing treatments on related molecules have been shown to significantly improve mobility, with one S-shaped molecule's mobility increasing from 0.8 cm²/(V s) to 2.9 cm²/(V s). acs.org

| Compound Class | Semiconductor Type | Reported Mobility (cm²/V·s) | Source |

|---|---|---|---|

| N-heteropentacenes | p-type | up to 0.7 | researchgate.net |

| Silylethynylated Tetraazapentacene Derivative | n-type | up to 3.3 | researchgate.net |

| S-DNTT-10 (annealed) | p-type | 2.9 | acs.org |

| Zethrene | p-type | 0.05 | researchgate.net |

Nanoelectronics and Nanomaterials Research

The unique properties of this compound also position it as a compound of interest for nanoelectronics and the development of novel nanomaterials. ontosight.ai Its stability and conductivity at the molecular level are properties that can be exploited in nanoscale electronic devices. ontosight.ai Nanoelectronics involves the use of nanotechnology in electronic components, a field where molecular-level control over material properties is essential. aspbs.com While specific applications of this compound in nanoelectronics are still in the exploratory research phase, its potential as a building block for complex nanostructures is recognized. ontosight.aiontosight.ai The development of nanotechnology-based systems for applications like drug delivery and medical diagnosis highlights the broad potential for precisely engineered nanomaterials. europa.eu

Molecular Engineering and Derivatives of Naphtho 8,1,2 Bcd Perylene

Design Principles for Modifying Optoelectronic Properties

The modification of the optoelectronic properties of naphtho(8,1,2-bcd)perylene and related PAHs is a key area of research for their application in electronic devices. ontosight.ai The core principle lies in tuning the molecular structure to control the electronic and optical characteristics of the material.

Key design strategies include:

Extension of the π-conjugated system: Fusing additional aromatic rings to the core structure, such as in benzo(pqr)this compound, enhances electron delocalization. ontosight.airsc.org This extension typically leads to a redshift in the absorption and emission spectra, meaning the molecule absorbs and emits light at longer wavelengths. rsc.org

Introduction of functional groups: Attaching electron-donating or electron-withdrawing groups to the aromatic core can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). science.govacs.org This, in turn, influences the material's charge transport properties, making it more suitable for use as either a p-type (hole-transporting) or n-type (electron-transporting) semiconductor.

Heteroatom substitution: Replacing carbon atoms within the aromatic framework with heteroatoms like nitrogen can modify the electronic structure and introduce new functionalities. acs.org For instance, the incorporation of nitrogen atoms can lead to a positive shift in the reduction potential, making the resulting compound a better electron acceptor. researchgate.net

Control of intermolecular interactions: The solid-state packing of molecules significantly impacts charge transport. Modifying the peripheral substituents can influence the π-stacking arrangement, which is crucial for efficient charge hopping between molecules. rsc.org

These design principles allow for the fine-tuning of the electronic and optical properties of this compound derivatives to meet the specific requirements of various optoelectronic applications, including organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). ontosight.aiontosight.ai

Periphery-Hydrogenated this compound Derivatives

The hydrogenation of the periphery of PAHs like this compound represents a significant strategy to modify their properties. This process introduces sp³-hybridized carbon atoms into the otherwise fully sp²-hybridized aromatic system, leading to notable changes in solubility and emission characteristics. rsc.orgrsc.org

Traditionally, the synthesis of periphery-hydrogenated PAHs required harsh conditions, including high-pressure hydrogen gas and elevated temperatures. rsc.org However, recent advancements have led to more efficient methods. One such method is the rhodium-catalyzed mechanochemical transfer hydrogenation, which allows for the hydrogenation of PAHs under ambient pressure and atmosphere without the need for hydrogen gas. rsc.orgrsc.org In a specific example, the reaction of naphtho[8,1,2-bcd]perylene using this method yielded a periphery-hydrogenated derivative in 61% yield. rsc.org

Periphery-hydrogenated PAHs often exhibit enhanced solubility compared to their parent compounds. rsc.org This improved solubility is advantageous for solution-based processing of organic electronic devices. Furthermore, these derivatives can display unique photophysical properties, such as aggregation-induced emission (AIE), where the molecules become highly emissive in an aggregated state. rsc.orgresearchgate.net

| Reaction | Reactant | Product | Yield | Reference |

| Rh-catalyzed mechanochemical transfer hydrogenation | Naphtho[8,1,2-bcd]perylene | Periphery-hydrogenated naphtho[8,1,2-bcd]perylene | 61% | rsc.org |

This compound Dicarboximides and Related Structures

This compound dicarboximides are a class of derivatives that incorporate electron-withdrawing dicarboximide groups into the core structure. These compounds are of significant interest due to their tunable electronic properties and high stability, making them promising materials for n-type semiconductors in organic electronics. rsc.orgacs.org

The synthesis of these derivatives can be achieved through palladium-catalyzed annulation reactions. For example, the reaction of N-(2,6-diisopropylphenyl)-4,5-dibromonaphthalene-1,8-dicarboximide with an appropriate boronic acid ester can yield N-(2,6-diisopropylphenyl)naphtho[8,1,2-bcd]perylene-9,10-dicarboximide with a high yield of 97%. acs.orgacs.org

The introduction of dicarboximide substituents has a profound effect on the optical properties of the parent this compound. For instance, a dicarboximide derivative exhibits a significant redshift in its absorption maximum compared to the unsubstituted parent molecule. rsc.org This shift is attributed to the extension of the π-system and the strong electron-withdrawing nature of the imide groups. rsc.org

The optical and electrochemical properties of a broad series of polycyclic aromatic dicarboximides (PADIs), including those based on this compound, have been extensively studied, revealing their potential for various applications. acs.org

| Compound | Synthesis Method | Yield | Key Feature | Reference |

| N-(2,6-Diisopropylphenyl)naphtho[8,1,2-bcd]perylene-9,10-dicarboximide | Pd-catalyzed annulation | 97% | Purple solid, high thermal stability | acs.orgacs.org |

Substituent Effects on Electronic and Optical Properties

The electronic and optical properties of this compound can be systematically tuned by the introduction of various substituents onto the aromatic core. The nature and position of these substituents play a crucial role in modulating the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn dictates its absorption, emission, and charge-transport characteristics. science.govacs.org

Electron-donating groups, such as methoxy (B1213986) groups, can raise the HOMO energy level, leading to a redshift in the absorption and emission spectra. chimicatechnoacta.ru Conversely, electron-withdrawing groups, like nitro groups or the dicarboximide functionality, lower both the HOMO and LUMO energy levels, which can also result in a redshift and can enhance the electron-accepting properties of the molecule. rsc.orgscience.gov

For example, a comparative study of bi-1,3,4-oxadiazole derivatives showed that while fluoro-substituents had a minimal effect, methoxy- and nitro-substituents caused a noticeable redshift in the spectra. science.gov This principle is broadly applicable to other polycyclic aromatic systems, including derivatives of this compound. The strategic placement of substituents can therefore be used to engineer molecules with tailored optoelectronic properties for specific applications in organic electronics. acs.org

| Substituent Type | Effect on HOMO/LUMO | Impact on Spectra | Example |

| Electron-donating (e.g., Methoxy) | Raises HOMO level | Redshift | Methoxy-substituted bi-1,3,4-oxadiazole science.gov |

| Electron-withdrawing (e.g., Nitro) | Lowers HOMO and LUMO levels | Redshift | Nitro-substituted bi-1,3,4-oxadiazole science.gov |

| Halogen (e.g., Fluoro) | Minimal effect | Little change | Fluoro-substituted bi-1,3,4-oxadiazole science.gov |

Isomeric Forms and Their Structure-Property Relationships

The isomeric form of a polycyclic aromatic hydrocarbon, including derivatives of this compound, can have a significant impact on its physical and electronic properties. Different arrangements of fused rings or substituent positions can lead to distinct molecular geometries, packing motifs in the solid state, and, consequently, different performance in electronic devices. rsc.orglookchem.com

For instance, the Diels-Alder reaction of zethrene (B12695984) can lead to the formation of new derivatives of benzo[pqr]naphtho[8,1,2-bcd]perylene. researchgate.netrsc.orglookchem.com These derivatives, which are isomeric with other extended perylene (B46583) systems, have been shown to behave as n-type organic semiconductors, whereas zethrene itself acts as a p-type semiconductor. rsc.orglookchem.com This demonstrates how a change in the core structure, leading to a different isomeric form, can fundamentally alter the primary charge carrier type.

Supramolecular Chemistry and Self Assembly Research of Naphtho 8,1,2 Bcd Perylene Analogues

Self-Assembly Mechanisms and Driving Forces (e.g., π-π Interactions)

The self-assembly of naphtho(8,1,2-bcd)perylene analogues is predominantly driven by π-π stacking interactions. The planar and extensive aromatic surfaces of these molecules facilitate strong intermolecular attractions, leading to the formation of well-ordered aggregates. rsc.org In solution, the self-assembly process can be influenced by factors such as solvent composition and temperature. For instance, in solvent/water mixtures, some perylene (B46583) diimide (PDI) derivatives, which share structural similarities with this compound, have been observed to transition from an isodesmic to a cooperative assembly mechanism as the hydrophobicity of the system increases. bohrium.com This indicates that both solvophobic effects and π-π interactions play crucial roles in the assembly process.

The thermodynamics of self-assembly for asymmetric PDI derivatives have been studied using temperature-dependent UV/Vis spectroscopy, revealing the influence of hydrophobic and hydrophilic groups on the formation of supramolecular polymers. bohrium.com Molecular dynamics simulations have further elucidated the self-assembly of PDI-oligonucleotide conjugates, showing a two-step mechanism where a dimer initially forms, followed by the addition of a third molecule to create a trimer. mdpi.com These studies highlight the interplay of attractive van der Waals forces and repulsive electrostatic interactions in directing the formation of ordered structures. mdpi.com Single-crystal analysis of dibenzo[cd,lm]perylene, a related polycyclic aromatic hydrocarbon, revealed a planar geometry with an interplanar spacing of 3.4 Å, which is consistent with significant π-π stacking.

Formation of Supramolecular Structures and Liquid Crystals

The strong tendency of this compound analogues to self-assemble leads to the formation of various supramolecular structures. In many cases, these molecules form one-dimensional nanofibers through π-π stacking. bohrium.com The morphology of these nanostructures can be controlled by modifying the molecular structure, such as by introducing asymmetric side chains, which can induce coiling of the nanofibers. bohrium.com

The formation of liquid crystalline phases has been observed in derivatives of perylene, a core component of this compound. scispace.comhpst.cz The rigid, planar core combined with flexible peripheral substituents can lead to the formation of columnar liquid crystal phases, where the molecules stack on top of each other to form columns, which then arrange into a two-dimensional lattice. The excellent separation of isomeric polycyclic aromatic hydrocarbons, including those with a perylene backbone, has been demonstrated using liquid chromatography with a 50% liquid crystalline dimethylpolysiloxane stationary phase. scispace.com

Hydrogen-Bonded Architectures in Solid State

Studies on naphthalene (B1677914) dicarboxamides have shown the formation of one-dimensional hydrogen-bonded ladders, which then assemble into two-dimensional sheets. mdpi.com Similarly, hydrogen-bonded organic frameworks (HOFs) based on perylene have been synthesized, demonstrating high crystallinity and porosity. nih.gov In these frameworks, intermolecular hydrogen bonds between functional groups, such as carboxylic acids, lead to the formation of robust, ordered structures. nih.gov The structure of 2-naphthol-(H2O)n clusters has been investigated, revealing that for n=2 and 3, ring-like structures are formed through hydrogen bonding. researchgate.net

Interactions with Biological Macromolecules (e.g., Proteins)

The interactions of this compound analogues with biological macromolecules are an emerging area of research. The planar, hydrophobic nature of these compounds suggests the potential for intercalation into DNA or binding to hydrophobic pockets in proteins. While specific studies on this compound itself are limited, research on related perylene diimide (PDI) derivatives provides insights into these potential interactions.

PDI derivatives have been conjugated to oligonucleotides and peptides to create bioconjugates with unique self-assembly properties and the ability to interact with biological systems. nih.gov The potential for protein-protein interactions to be mediated by small molecules is an active area of investigation. nips.cc While direct evidence for this compound binding to specific proteins is not extensively documented in the provided results, the general principles of small molecule-protein interactions suggest that such interactions are plausible and could be a fruitful area for future research. hpst.cznaturalproducts.net

Environmental and Formation Studies of Naphtho 8,1,2 Bcd Perylene Academic Context

Formation Mechanisms in Combustion Processes

Naphtho(8,1,2-bcd)perylene is not a naturally occurring compound in the traditional sense but is instead a product of the incomplete combustion of organic materials. oup.com Its formation is intrinsically linked to high-temperature processes, where complex chemical reactions transform simpler organic molecules into larger, more complex polycyclic aromatic structures.

Pyrolysis and Pyrosynthesis Pathways

The formation of large PAHs such as this compound is understood through the mechanisms of pyrolysis and pyrosynthesis. lsu.edu Pyrolysis involves the thermal cracking of organic compounds into smaller, unstable fragments at high temperatures in the absence of air. lsu.edu Subsequently, pyrosynthesis refers to the recombination of these reactive fragments into larger, more stable polycyclic aromatic compounds. lsu.edu High rates of pyrolysis and pyrosynthesis lead to a faster formation rate and higher concentrations of these compounds. lsu.edu

Several specific pathways have been proposed for the formation of large PAHs:

Sequential Ring Addition: One proposed mechanism suggests that larger PAHs are built up from smaller ones. oup.com For instance, starting with precursor molecules like benzo[a]pyrene (B130552) and this compound itself, individual rings are added through the formal addition of C2 or C4H2 units. oup.com